6-Anilino-7-chloroquinazoline-5,8-dione
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Overview
Description
7-Chloro-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative with significant biological activities. Quinazoline derivatives are known for their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with the chemical formula C14H8ClN3O2, has drawn attention in medicinal chemistry due to its potential pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(phenylamino)quinazoline-5,8-dione typically involves the reaction of 6-chloroquinazoline-5,8-dione with aniline under specific conditions. One common method includes:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Utilizing metal catalysts to facilitate the formation of the quinazoline structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various functionalized quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6,7-Bis(arylthio)-quinazoline-5,8-dione: Known for its antifungal properties.
Furo[2,3-f]quinazolin-5-ol: Exhibits promising antimicrobial activity.
Uniqueness
7-Chloro-6-(phenylamino)quinazoline-5,8-dione stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Properties
CAS No. |
740854-81-3 |
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Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
6-anilino-7-chloroquinazoline-5,8-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-12(18-8-4-2-1-3-5-8)13(19)9-6-16-7-17-11(9)14(10)20/h1-7,18H |
InChI Key |
MAISSZOJEIDTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=NC=NC=C3C2=O)Cl |
Origin of Product |
United States |
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